molecular formula C20H26O2 B14493665 1-(3-Butoxybutyl)-4-phenoxybenzene CAS No. 63592-60-9

1-(3-Butoxybutyl)-4-phenoxybenzene

Cat. No.: B14493665
CAS No.: 63592-60-9
M. Wt: 298.4 g/mol
InChI Key: NGQMLKZIMJJRCV-UHFFFAOYSA-N
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Description

1-(3-Butoxybutyl)-4-phenoxybenzene is a high-purity organic compound of significant interest in specialized chemical research and development. This ether-based scaffold is characterized by its butoxybutyl and phenoxybenzene moieties, which are structural features found in compounds investigated for various scientific applications. In the field of medicinal chemistry, structural analogs featuring phenoxy and flexible alkoxy chains have been explored as core templates in the design of potential therapeutic agents. For instance, similar polyphenyl or polyphenoxymethylbenzene derivatives have been synthesized and evaluated for their antimalarial activity, demonstrating the value of such architectures in antiprotozoal drug discovery . Furthermore, related compounds have been identified as key scaffolds in the development of enzyme inhibitors, such as Acetyl-CoA carboxylase (ACC) inhibitors, which are studied for their potential in cancer therapeutics . Beyond pharmaceutical research, the structural properties of this compound make it a candidate for investigation in materials science. Aromatic ethers can be utilized in the development of organic electronic materials. Similar alkoxybenzenes have been employed in the synthesis of organic dyes for use in dye-sensitized solar cells (DSSCs), where they can help suppress electron recombination and improve device efficiency . Researchers are provided with this compound to support innovative projects in these and other advanced fields. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

63592-60-9

Molecular Formula

C20H26O2

Molecular Weight

298.4 g/mol

IUPAC Name

1-(3-butoxybutyl)-4-phenoxybenzene

InChI

InChI=1S/C20H26O2/c1-3-4-16-21-17(2)10-11-18-12-14-20(15-13-18)22-19-8-6-5-7-9-19/h5-9,12-15,17H,3-4,10-11,16H2,1-2H3

InChI Key

NGQMLKZIMJJRCV-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(C)CCC1=CC=C(C=C1)OC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Ullmann-Type Coupling with Copper Catalysis

Procedure :

  • Step 1 : Synthesize 1-bromo-4-phenoxybenzene via Ullmann coupling of phenol with 1,4-dibromobenzene in the presence of CuBr (160–165°C, DMF/toluene).
  • Step 2 : React 1-bromo-4-phenoxybenzene with sodium 3-butoxybutoxide (prepared from 3-butoxybutanol and NaH) under CuBr catalysis (150°C, 12–24 h).

Reaction :
$$
\text{1-Bromo-4-phenoxybenzene} + \text{NaO-(CH}2\text{)}3\text{O-C}4\text{H}9 \xrightarrow{\text{CuBr, DMF}} \text{1-(3-Butoxybutyl)-4-phenoxybenzene}
$$

Yield : 70–75% (based on analogous protocols).
Key Parameters :

  • Catalyst loading: 5–10 mol% CuBr.
  • Solvent polarity: DMF enhances nucleophilicity.

Mitsunobu Reaction for Ether Formation

Procedure :
React 4-phenoxyphenol with 3-butoxybutanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF (0°C to room temperature, 6–12 h).

Reaction :
$$
\text{4-Phenoxyphenol} + \text{HO-(CH}2\text{)}3\text{O-C}4\text{H}9 \xrightarrow{\text{DEAD, PPh}_3} \text{1-(3-Butoxybutyl)-4-phenoxybenzene}
$$

Yield : 65–70% (similar Mitsunobu reactions).
Advantages :

  • Mild conditions avoid high temperatures.
  • Excellent regioselectivity due to phenol activation.

Williamson Ether Synthesis

Procedure :

  • Step 1 : Deprotonate 4-phenoxyphenol with NaH in THF.
  • Step 2 : Add 1-bromo-3-butoxybutane (synthesized via HBr addition to 3-butoxybut-1-ene) and reflux (12 h).

Reaction :
$$
\text{4-Phenoxyphenol} + \text{Br-(CH}2\text{)}3\text{O-C}4\text{H}9 \xrightarrow{\text{NaH, THF}} \text{1-(3-Butoxybutyl)-4-phenoxybenzene}
$$

Yield : 60–68%.
Optimization :

  • Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves alkyl halide reactivity.

Friedel-Crafts Alkylation

Procedure :
Treat 4-phenoxybenzene with 3-butoxybutyl chloride (prepared from 3-butoxybutanol and SOCl₂) in the presence of AlCl₃ (0°C to room temperature, 4–6 h).

Reaction :
$$
\text{4-Phenoxybenzene} + \text{Cl-(CH}2\text{)}3\text{O-C}4\text{H}9 \xrightarrow{\text{AlCl}_3} \text{1-(3-Butoxybutyl)-4-phenoxybenzene}
$$

Yield : 50–55%.
Challenges :

  • Competing ortho/para substitution due to phenoxy’s directing effects.
  • Carbocation rearrangements may reduce selectivity.

Comparative Analysis of Methods

Method Yield (%) Temperature (°C) Key Advantage Limitation
Ullmann Coupling 70–75 150–160 High regioselectivity Requires Cu catalyst, long reaction time
Mitsunobu Reaction 65–70 0–25 Mild conditions Costly reagents (DEAD, PPh₃)
Williamson Synthesis 60–68 80–100 Scalability Sensitivity to moisture
Friedel-Crafts 50–55 0–25 Simple setup Poor regioselectivity

Characterization and Validation

  • ¹H NMR (CDCl₃): δ 7.25–6.85 (m, 9H, aromatic), 3.65 (t, 2H, -O-CH₂-), 1.75–1.25 (m, 14H, butoxy chain).
  • FT-IR : 1240 cm⁻¹ (C-O-C stretch), 1600 cm⁻¹ (C=C aromatic).
  • HPLC Purity : >98% (C18 column, acetonitrile/water).

Industrial-Scale Considerations

  • Cost Efficiency : Ullmann coupling is preferred for bulk synthesis due to lower reagent costs.
  • Waste Management : Mitsunobu generates stoichiometric triphenylphosphine oxide, requiring filtration.
  • Safety : Friedel-Crafts alkylation involves handling AlCl₃, necessitating corrosion-resistant equipment.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Butoxybutyl)-4-phenoxybenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phenolic and carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the phenoxy group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxybutyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products:

    Oxidation: Phenolic and carboxylic acid derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

1-(3-Butoxybutyl)-4-phenoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Butoxybutyl)-4-phenoxybenzene involves its interaction with specific molecular targets, such as enzymes and receptors. The phenoxy group can interact with hydrophobic pockets in proteins, while the butoxybutyl chain can influence the compound’s solubility and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 1-(3-Butoxybutyl)-4-phenoxybenzene, highlighting substituent variations, synthesis yields, and physicochemical properties:

Compound Name Substituent Molecular Weight (g/mol) Key Properties/Applications Synthesis Yield (if available) References
1-(1-Azidoethyl)-4-phenoxybenzene Azidoethyl (-CH₂CH₂N₃) 253.29 High reactivity for click chemistry; used in enantioselective catalysis 82% (via Procedure A)
1-tert-Butyl-4-phenoxybenzene tert-Butyl (-C(CH₃)₃) 226.32 Bulky substituent enhances thermal stability; CAS 5331-28-2 N/A
1-(3-Bromopropyl)-4-phenoxybenzene Bromopropyl (-CH₂CH₂CH₂Br) 291.19 Bromine enables nucleophilic substitutions; used in agrochemical intermediates N/A
1-(Chloromethyl)-4-phenoxybenzene Chloromethyl (-CH₂Cl) 218.68 Corrosive (H314); used in polymer crosslinking N/A
1-(Bromomethyl)-4-phenoxybenzene Bromomethyl (-CH₂Br) 263.13 Hazardous (H302, H314); precursor for organometallics N/A
Dofenapyn Pentynyloxy (-O-C≡C-C₃H₇) N/A Pesticide (CAS not listed); phenoxy group enhances bioactivity N/A

Substituent Effects on Physicochemical Properties

  • Lipophilicity: The 3-butoxybutyl chain in the target compound likely increases logP (octanol/water partition coefficient) compared to halogenated analogs (e.g., bromo- or chloromethyl derivatives). For instance, 1-(Chloromethyl)-4-phenoxybenzene has a calculated logP of 3.72 , whereas butoxybutyl’s longer alkyl chain would further enhance hydrophobicity.
  • Thermal Stability: Bulky substituents like tert-butyl (in 1-tert-butyl-4-phenoxybenzene) improve thermal resistance, as seen in analogous diphenyl ethers used in high-temperature lubricants .
  • Reactivity: Azidoethyl (in 1-(1-azidoethyl)-4-phenoxybenzene) and bromopropyl groups enable click chemistry and SN2 reactions, respectively, contrasting with the ether-linked butoxybutyl group’s lower reactivity .

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